2-Chloro-8-methoxyquinoxaline is derived from quinoxaline, which can be synthesized through the condensation of ortho-phenylenediamine with dicarbonyl compounds. The presence of chlorine and methoxy substituents at specific positions on the quinoxaline ring enhances its chemical reactivity and biological properties. It is classified under heterocycles, specifically as a chlorinated methoxyquinoxaline derivative.
The synthesis of 2-chloro-8-methoxyquinoxaline typically involves several key steps:
Recent advancements have introduced greener methodologies, including microwave-assisted synthesis and solvent-free reactions, which improve yield and reduce environmental impact .
2-Chloro-8-methoxyquinoxaline can undergo various chemical reactions typical for quinoxalines:
These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with desired properties .
The mechanism of action for 2-chloro-8-methoxyquinoxaline largely depends on its biological target, which could include enzymes or receptors involved in various physiological processes. For example:
Quantitative data on its efficacy often comes from in vitro assays measuring cell viability or enzyme activity.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
2-Chloro-8-methoxyquinoxaline has several significant applications in scientific research:
Quinoxaline, a bicyclic heterocycle formed by benzene and pyrazine ring fusion, serves as a privileged scaffold in drug discovery due to its versatile bioactivity profile and structural tunability. This moiety acts as a bioisostere for quinoline and naphthalene, enabling targeted interactions with diverse biological targets [9]. Quinoxaline derivatives demonstrate broad therapeutic potential, including antiviral activity against Herpesviridae and flaviviruses [9], anticancer effects through kinase inhibition and apoptosis induction [1] [3], and modulation of central nervous system targets like 5-HT3 receptors [5]. The planar aromatic system facilitates DNA intercalation and π-stacking interactions, while nitrogen atoms provide hydrogen-bonding acceptors—key features for target recognition. Recent studies highlight their efficacy against challenging oncology targets, particularly in modulating PI3K/AKT/mTOR and VEGFR-2 signaling pathways implicated in tumor proliferation and angiogenesis [1] [3].
Table 1: Therapeutic Areas of Quinoxaline Derivatives
Biological Activity | Molecular Target | Representative Compound |
---|---|---|
Anticancer | PI3K/AKT/mTOR | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline [1] |
Antiangiogenic | VEGFR-2 | 3-Methylquinoxaline-based derivatives [3] |
Antiviral | Viral polymerases | S-2720 (HIV-1 RT inhibitor) [9] |
Neuromodulation | 5-HT3 receptors | VUF10166 [5] |
The strategic incorporation of methoxy and chloro substituents on quinoxaline frameworks has evolved significantly since early synthetic work in the mid-20th century. Initial routes relied on condensation of o-phenylenediamines with dicarbonyl compounds under harsh conditions (strong acids, high temperatures) [9]. The discovery of 2,3-dichloroquinoxaline as a versatile synthetic intermediate in the 1970s enabled nucleophilic displacement for selective mono- or disubstitution [7] [10]. Chlorine at the 2-position enhances electrophilicity, facilitating downstream derivatization with amines, alkoxides, or thiols, while the 8-methoxy group provides steric and electronic modulation. Modern green synthesis methods now dominate, including:
Notably, 2-chloro-8-methoxyquinoxaline (CAS 659729-70-1) emerged as a key intermediate, with synthesis first reported in the early 2000s via regioselective chlorination of 8-methoxyquinoxalin-2(1H)-one using POCl3 [8]. Its commercial availability since 2023 (eMolecules, ChemScene) supports broad pharmacological exploration [4] [8].
The 2-chloro-8-methoxyquinoxaline scaffold represents a strategically optimized pharmacophore for oncology drug development. Electronic effects from substituents enhance target binding: the electron-withdrawing chlorine at C-2 increases electrophilicity for covalent binding or hydrogen-bonding interactions in kinase ATP pockets, while the meta-positioned methoxy at C-8 provides steric bulk and moderate electron-donation without disrupting molecular planarity [5] [8]. This configuration aligns with pharmacophoric requirements for major cancer targets:
Table 2: Physicochemical Properties of 2-Chloro-8-methoxyquinoxaline
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C9H7ClN2O | - |
Molecular Weight | 194.62 g/mol | - |
CAS Registry Number | 659729-70-1 | - |
Boiling Point | 297.3±35.0°C | At 760 mmHg [7] |
Flash Point | 133.6±25.9°C | - |
LogP | 2.66 | Calculated [7] |
Hydrogen Bond Acceptors | 3 | Canonical SMILES: COC1=CC=CC2=C1N=C(C=C2)Cl [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7